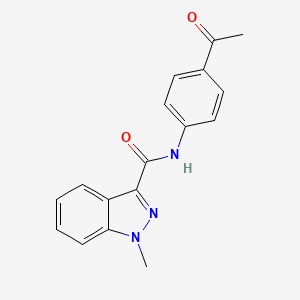

N-(4-乙酰苯基)-1-甲基-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been developed for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in the loss of muscle mass and strength.

科学研究应用

在神经系统疾病治疗中的潜力

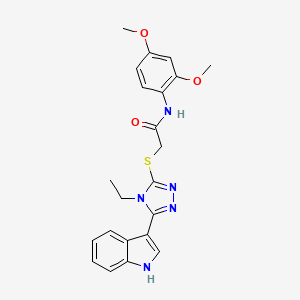

N-(4-乙酰苯基)-1-甲基-1H-吲唑-3-甲酰胺虽然尚未直接研究,但与已对其生物活性进行研究的吲唑-甲酰胺具有结构相似性。吲唑和吲哚-甲酰胺已被确定为单胺氧化酶 B (MAO-B) 的高效、选择性、竞争性和可逆抑制剂,而单胺氧化酶 B 是帕金森病等神经系统疾病治疗的靶点。这些化合物因其高效率和选择性而显示出前景,这对于最大程度地减少神经系统疾病的副作用和最大程度地发挥治疗效果至关重要 (Tzvetkov 等人,2014 年)。

抗增殖特性

对 N-苯基-1H-吲唑-1-甲酰胺(N-(4-乙酰苯基)-1-甲基-1H-吲唑-3-甲酰胺在结构上属于该类别)的研究进一步表明,这些化合物对各种癌细胞系具有显着的抗增殖活性。这表明 N-(4-乙酰苯基)-1-甲基-1H-吲唑-3-甲酰胺可能会因其抗癌特性而被探索,为癌症治疗研究提供一个新途径 (Maggio 等人,2011 年)。

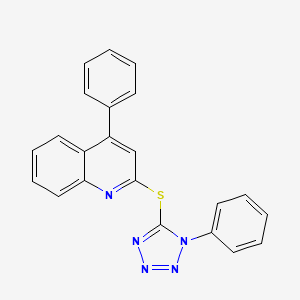

用于药物设计的结构分析

通过晶体结构和赫希菲尔德表面分析对类似化合物(例如 N-(4-乙酰苯基)喹啉-3-甲酰胺)进行结构分析,可以深入了解控制结合亲和力和特异性的分子相互作用。此类分析对于合理药物设计至关重要,因为它可以优化针对特定酶或受体的治疗剂。该研究强调了详细结构研究在新药开发中的重要性 (Polo-Cuadrado 等人,2021 年)。

作用机制

Target of Action

Similar compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Related compounds have been shown to inhibit enzymes such asacetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . These enzymes are critical in nerve function, and their inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission.

Biochemical Pathways

The inhibition of enzymes like ache and bche can impact thecholinergic pathway , which plays a vital role in muscle function, pain response, and cognitive function .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and bbb permeability . These properties can significantly impact the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The inhibition of enzymes like ache and bche can lead to an accumulation of neurotransmitters, affecting nerve signal transmission .

属性

IUPAC Name |

N-(4-acetylphenyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11(21)12-7-9-13(10-8-12)18-17(22)16-14-5-3-4-6-15(14)20(2)19-16/h3-10H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSFLJYTFDMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)

![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)

![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)

![3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one](/img/structure/B2439304.png)

![2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2439309.png)

![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)